molecular formula C22H25N3O2 B2478181 2-(3-Methoxyphenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone CAS No. 2415630-69-0

2-(3-Methoxyphenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone

Número de catálogo B2478181
Número CAS: 2415630-69-0
Peso molecular: 363.461
Clave InChI: NUTCUEDFDMREJP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(3-Methoxyphenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). AZD-9291 is specifically designed to target the T790M mutation, which is the most common resistance mechanism to first-generation EGFR TKIs.

Mecanismo De Acción

2-(3-Methoxyphenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone selectively targets the T790M mutation, which is a secondary mutation that develops in approximately 50% of NSCLC patients who initially respond to first-generation EGFR TKIs. The T790M mutation prevents the binding of first-generation EGFR TKIs to the EGFR receptor and results in resistance to therapy. This compound irreversibly binds to the EGFR receptor, inhibiting its tyrosine kinase activity and leading to cell death in T790M-positive NSCLC cells.
Biochemical and Physiological Effects
This compound has been shown to have a favorable safety profile in clinical studies, with the most common adverse events being diarrhea, rash, and nausea. This compound has also been shown to have a higher selectivity for the T790M mutation than first-generation EGFR TKIs, resulting in fewer off-target effects. In terms of efficacy, this compound has demonstrated a high response rate in T790M-positive NSCLC patients, leading to its approval by the US Food and Drug Administration (FDA) in 2015.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-(3-Methoxyphenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone has several advantages for lab experiments, including its high selectivity for the T790M mutation and its irreversible binding to the EGFR receptor. However, this compound also has limitations, such as the need for T790M-positive NSCLC cells for testing and the potential for resistance development to this compound over time.

Direcciones Futuras

There are several future directions for the development of 2-(3-Methoxyphenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone and other third-generation EGFR TKIs. One direction is the investigation of combination therapies with this compound and other targeted therapies or immune checkpoint inhibitors to enhance its efficacy. Another direction is the development of biomarkers to predict response to this compound and other third-generation EGFR TKIs. Additionally, the development of next-generation EGFR TKIs that can target other resistance mechanisms, such as the C797S mutation, is an area of active research.

Métodos De Síntesis

The synthesis of 2-(3-Methoxyphenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone involves a multi-step process that starts with the reaction of 3-chloro-4-fluoroaniline with methoxyphenylacetic acid to form an amide intermediate. The amide intermediate is then reacted with 2-propan-2-ylbenzimidazole to form a key intermediate, which is further reacted with azetidine-1-carboxylic acid to form this compound. The final product is obtained through purification and crystallization.

Aplicaciones Científicas De Investigación

2-(3-Methoxyphenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone has been extensively studied in preclinical and clinical studies for its efficacy and safety in the treatment of NSCLC. In a phase I study, this compound demonstrated a response rate of 51% in patients with T790M-positive advanced NSCLC. In a phase II study, this compound showed a response rate of 61% in patients with T790M-positive NSCLC who had progressed on prior EGFR TKI therapy. This compound has also been studied in combination with other therapies, such as immune checkpoint inhibitors, to enhance its efficacy.

Propiedades

IUPAC Name

2-(3-methoxyphenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-15(2)22-23-19-9-4-5-10-20(19)25(22)17-13-24(14-17)21(26)12-16-7-6-8-18(11-16)27-3/h4-11,15,17H,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTCUEDFDMREJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.